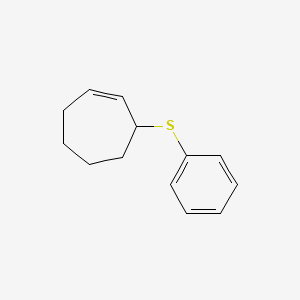
3-(Phenylsulfanyl)cyclohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylsulfanyl)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)cyclohept-1-ene typically involves the reaction of cycloheptene with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Phenylsulfanyl)cyclohept-1-ene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding cycloheptene.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cycloheptene.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Phenylsulfanyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Phenylsulfanyl)cyclohept-1-ene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron transfer reactions, influencing the reactivity of the cycloheptene ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Cycloheptene: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
Phenylsulfanylcyclohexane: Contains a cyclohexane ring instead of a cycloheptene ring, leading to different chemical properties.
Phenylsulfanylcyclopentene: Smaller ring size affects its reactivity and stability.
Uniqueness: 3-(Phenylsulfanyl)cyclohept-1-ene is unique due to the combination of the cycloheptene ring and the phenylsulfanyl group.
Propiedades
Número CAS |
64741-12-4 |
|---|---|
Fórmula molecular |
C13H16S |
Peso molecular |
204.33 g/mol |
Nombre IUPAC |
3-phenylsulfanylcycloheptene |
InChI |
InChI=1S/C13H16S/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13/h3-4,6-8,10-12H,1-2,5,9H2 |
Clave InChI |
PYZFJFMBJCDXFV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C=CC1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
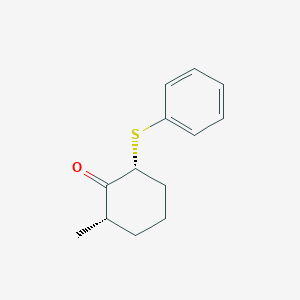
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)

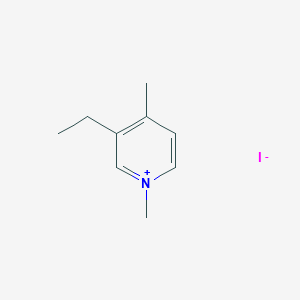
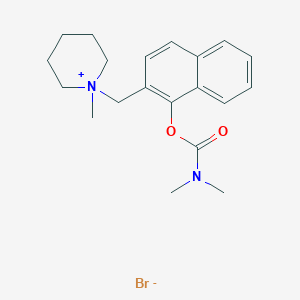
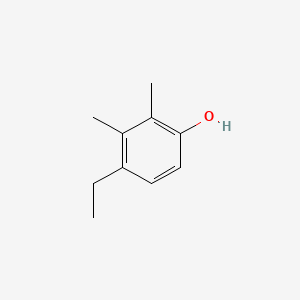

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
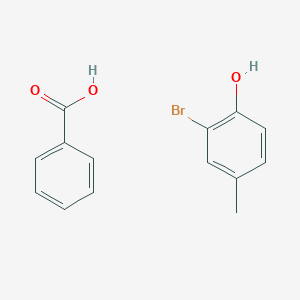
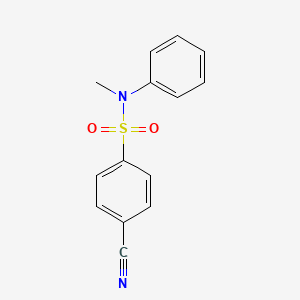
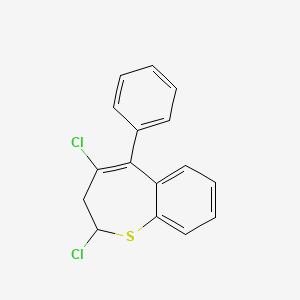
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
